molecular formula C16H11ClF3NO3 B2425381 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate CAS No. 1291851-78-9

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate

Cat. No. B2425381
M. Wt: 357.71
InChI Key: XGBJKEGWXSHERZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate, also known as DF-4, is a chemical compound that has gained attention in scientific research due to its potential use as a therapeutic agent. DF-4 belongs to the class of benzamide derivatives and has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate' involves the reaction of 2,4-difluorobenzylamine with ethyl 5-chloro-2-fluorobenzoate in the presence of a coupling agent to form the intermediate product, which is then treated with oxalyl chloride and a base to yield the final product.

Starting Materials
2,4-difluorobenzylamine, ethyl 5-chloro-2-fluorobenzoate, coupling agent, oxalyl chloride, base

Reaction
Step 1: 2,4-difluorobenzylamine is reacted with ethyl 5-chloro-2-fluorobenzoate in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate product, 2-((2,4-difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate., Step 2: The intermediate product is then treated with oxalyl chloride and a base, such as triethylamine, to yield the final product, 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate.

Mechanism Of Action

The exact mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate is not fully understood. However, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate has also been shown to inhibit the activity of the transcription factor nuclear factor kappa B (NF-κB), which plays a key role in the regulation of inflammatory and immune responses.

Biochemical And Physiological Effects

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate has also been found to induce apoptosis (programmed cell death) in cancer cells and to protect neurons from oxidative stress-induced damage.

Advantages And Limitations For Lab Experiments

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate has several advantages as a therapeutic agent. It has been shown to possess potent anti-inflammatory, anti-tumor, and neuroprotective properties. 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate is also relatively easy to synthesize and can be produced in large quantities. However, there are also some limitations to the use of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate in lab experiments. For example, the exact mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, more studies are needed to determine the optimal dosage and administration route for 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate.

Future Directions

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate has shown promising results in preclinical studies, and there are several future directions for its use as a therapeutic agent. One potential application of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate is in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate could also be studied for its potential use in cancer therapy, particularly in combination with other anti-cancer agents. In addition, 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate could be studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate and to optimize its therapeutic potential.

Scientific Research Applications

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate has been extensively studied for its potential use as a therapeutic agent in various diseases. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate has also been shown to possess anti-tumor properties and has been studied for its potential use in cancer therapy. In addition, 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3NO3/c17-10-2-4-13(19)12(5-10)16(23)24-8-15(22)21-7-9-1-3-11(18)6-14(9)20/h1-6H,7-8H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBJKEGWXSHERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 5-chloro-2-fluorobenzoate

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